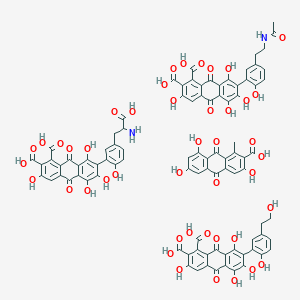
3-Bromo-9-(2-ethylhexyl)-9H-carbazole
Overview
Description
The compound of interest, 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, is a derivative of carbazole, which is a tricyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications, particularly in the field of organic electronics due to their unique electronic properties. The presence of a bromine atom and an ethylhexyl group in the compound suggests potential reactivity and solubility characteristics that could be beneficial for various applications, including the development of organic semiconductors and photovoltaic materials.
Synthesis Analysis
The synthesis of carbazole derivatives often involves multi-step reactions, including alkylation and halogenation. For instance, 3,6-Dibromo-9-ethyl-9H-carbazole was prepared from carbazole via an alkylation reaction with ethyl bromide and a bromination reaction with N-bromosuccinimide (NBS) . Similarly, the synthesis of 3-bromo-9-ethylcarbazole involved a scalable and selective synthesis approach that could be applied to the synthesis of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole . The synthesis of related compounds often employs catalysts such as sodium ethoxide and involves condensation reactions, as seen in the synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles .
Molecular Structure Analysis
Carbazole derivatives typically exhibit a planar tricyclic ring system, as observed in the crystal structure of 3-bromo-9-ethyl-9H-carbazole . The planarity of the ring system is crucial for π-π stacking interactions, which are important for electronic applications. The introduction of substituents can influence the molecular packing and intermolecular interactions, as seen in the isostructural halogen derivatives of 9-ethylcarbazole .
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including Claisen-Schmidt condensation, cycloaddition, and Suzuki coupling reactions. These reactions allow for the functionalization of the carbazole core and the introduction of various substituents that can tailor the properties of the compound for specific applications . The presence of a bromine atom in the compound provides a reactive site for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The introduction of substituents can affect the solubility, melting point, and electronic properties of the compound. For example, the crystal structure and physical properties of 3-benzothiazole-9-ethyl carbazole were studied, revealing its orthorhombic crystal system and non-conductive nature . The electronic properties, such as UV-vis and fluorescence spectra, are also of interest, as they determine the suitability of these compounds for optoelectronic applications .
Scientific Research Applications
Synthesis and Electronic Properties
A study by Ponce et al. (2006) focuses on the synthesis and electronic spectroscopy of bromocarbazoles, including derivatives of N-substituted and C-substituted carbazoles. This research highlights the importance of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole in the field of organic chemistry, particularly in understanding its photophysical properties and reactivity patterns, which are significant in developing new materials and compounds (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).
Applications in Polymerization
Ignashevich et al. (2017) describe the acylation of 9-(2-ethylhexyl)carbazole, leading to the synthesis of new chalcones that are capable of undergoing electrochemical and chemical polymerization. This highlights the utility of carbazole derivatives in the synthesis of polymers with potential applications in various fields, including materials science and engineering (Ignashevich et al., 2017).
Antitumor Activity
Research by Murali et al. (2017) investigates the synthesis of hetero annulated carbazoles and their in vitro antitumor activity. This study presents the potential therapeutic applications of carbazole derivatives in the field of medicinal chemistry, especially in developing novel antitumor agents (Murali, Sparkes, & Prasad, 2017).
Biotechnological Applications
Waldau et al. (2009) explore the biotransformation of 9H-carbazole by biphenyl-utilizing bacteria. This study opens up possibilities for the use of carbazole derivatives in environmental biotechnology, particularly in bioremediation and the production of hydroxylated metabolites for various applications (Waldau, Methling, Mikolasch, & Schauer, 2009).
Light Emitting Properties
Cho et al. (2004) have synthesized fluorene–carbazole-based conjugated copolymers. This research is significant for its implications in the development of new materials with light-emitting properties, potentially useful in optoelectronics and display technologies (Cho et al., 2004).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The presence of a bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry . This suggests that the compound may interact with its targets through halogen bonding or coupling reactions .
Biochemical Pathways
Given the compound’s potential for halogen exchange or coupling chemistry , it may influence pathways involving halogenated compounds or those susceptible to coupling reactions .
Result of Action
As the compound is provided to early discovery researchers , its effects are likely under investigation.
properties
IUPAC Name |
3-bromo-9-(2-ethylhexyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-13-16(21)11-12-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUMJBPNVXDEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-(2-ethylhexyl)-9H-carbazole | |
CAS RN |
628336-85-6 | |
| Record name | 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)


